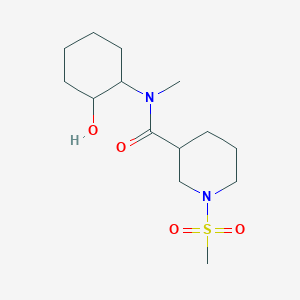

N-(2-羟基环己基)-N-甲基-1-(甲磺酰基)-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex piperidine derivatives, including those similar to N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide, often involves innovative methodologies. For example, tert-butanesulfinamide has been used in asymmetric synthesis of N-heterocycles, a method potentially applicable to the target compound due to its structural similarities with piperidine derivatives (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical reactivity and potential pharmacological activities. Studies on the structure-activity relationship (SAR) of piperazine and its analogues, for instance, provide a foundation for understanding the molecular features critical for biological activity, which could be relevant for analyzing N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide (Girase et al., 2020).

Chemical Reactions and Properties

The reactivity of piperidine and sulfonyl-containing compounds with various chemical agents highlights their versatile nature in synthetic chemistry. For example, enaminone derivatives, closely related to piperidine structures, exhibit wide reactivity with nitrogen-based nucleophiles, leading to a plethora of bioactive heterocyclic compounds (Farghaly et al., 2023).

科学研究应用

生物基质中的分析概况

N-(2-羟基环己基)-N-甲基-1-(甲磺酰基)-3-哌啶甲酰胺与类似的精神活性芳基环己胺一起,已通过各种分析技术(如气相色谱、核磁共振光谱和二极管阵列检测)进行了表征。这些化合物已使用液相色谱和质谱在血液、尿液和玻璃体等生物基质中进行了分析,突出了它们在法医和毒理学研究中的相关性 (De Paoli 等,2013)。

合成和抗菌活性

已对相关化合物(如 N,N'-二芳基-2-芳基-6-羟基-6-甲基-4-氧代环己烷-1,3-二甲酰胺)的合成进行了研究,这些化合物是使用涉及哌啶的反应合成的。这些化合物已对其抗菌活性进行了评估,显示了在开发新型抗菌剂方面的潜在应用 (Gein 等,2007)。

抗乙酰胆碱酯酶活性

另一个研究领域涉及合成哌啶衍生物,以将其用作乙酰胆碱酯酶的抑制剂,乙酰胆碱酯酶是阿尔茨海默病治疗的酶靶点。特定的哌啶衍生物在增加大鼠大脑皮层和海马中的乙酰胆碱含量方面显示出有希望的结果,表明在痴呆治疗中的潜在应用 (Sugimoto 等,1990)。

选择性血清素受体拮抗作用

包括与 N-(2-羟基环己基)-N-甲基-1-(甲磺酰基)-3-哌啶甲酰胺相关的哌啶化合物已对其作为选择性血清素 (5-HT2A) 受体拮抗剂的作用进行了研究。这些发现对治疗各种精神疾病具有重要意义 (Fletcher 等,2002)。

属性

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-15(12-7-3-4-8-13(12)17)14(18)11-6-5-9-16(10-11)21(2,19)20/h11-13,17H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHHDSJUWNYDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)